Cobalt mesoporphyrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

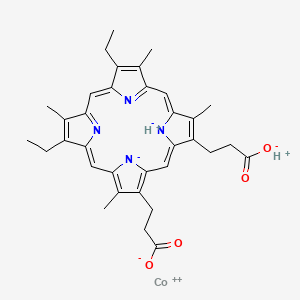

Cobalt mesoporphyrin, also known as this compound, is a useful research compound. Its molecular formula is C34H36CoN4O4 and its molecular weight is 623.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Cobalt mesoporphyrins can be synthesized through various methods, including metal insertion into porphyrin precursors. For instance, cobalt(II) meso-porphyrin has been synthesized from 5,10,15,20-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) and characterized using techniques such as FT-IR, NMR spectroscopy, UV-visible spectroscopy, and cyclic voltammetry. The electrochemical behavior of these compounds is crucial for understanding their catalytic properties .

Catalytic Applications

1. Catalysis in Organic Reactions

Cobalt mesoporphyrins have been identified as effective catalysts in various organic reactions. A notable example is their use in the degradation of dyes such as methylene blue and crystal violet in the presence of hydrogen peroxide. The cobalt(II) complex demonstrated significant catalytic activity, facilitating the decolorization process effectively .

2. Oxidation Reactions

Recent studies have highlighted the role of cobalt(III) meso-porphyrins as active oxidants in oxidation reactions. These compounds can participate in electron transfer processes, making them valuable in synthetic organic chemistry .

Environmental Remediation

Cobalt mesoporphyrins are also being explored for their potential in environmental applications. Their ability to catalyze the degradation of organic pollutants, such as azo dyes, positions them as promising agents for wastewater treatment. The interaction between cobalt porphyrins and dye molecules leads to effective removal rates due to intermolecular hydrogen bonding interactions .

Biomedical Applications

1. Antimicrobial Activity

Cobalt mesoporphyrins exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents. Research indicates that these compounds can inhibit bacterial growth and may serve as a basis for novel therapeutic agents against resistant strains .

2. Photodynamic Therapy

The photophysical properties of cobalt mesoporphyrins allow them to be used in photodynamic therapy (PDT). Their ability to generate reactive oxygen species upon light activation can be harnessed for targeted cancer therapy .

Case Study 1: Dye Degradation

A study investigated the catalytic efficiency of cobalt(II) meso-porphyrin in degrading methylene blue dye under various conditions. The results indicated a high removal efficiency of up to 44% within 240 minutes when using this catalyst alongside hydrogen peroxide .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of cobalt mesoporphyrins against various bacterial strains. The results showed significant inhibition zones compared to control groups, suggesting their potential as alternative antimicrobial agents .

Propiedades

Número CAS |

21158-51-0 |

|---|---|

Fórmula molecular |

C34H36CoN4O4 |

Peso molecular |

623.6 g/mol |

Nombre IUPAC |

3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;cobalt(2+);hydron |

InChI |

InChI=1S/C34H38N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

Clave InChI |

GAOAFKCXYKOYCK-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Co+2] |

SMILES canónico |

[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Co+2] |

Sinónimos |

Co mesoporphyrin cobalt mesoporphyrin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.